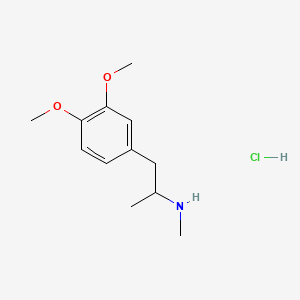
2-Ethyl-3-methylmaleic Anhydride-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-3-methylmaleic Anhydride-d3 is a deuterium-labeled compound with the molecular formula C7H5D3O3 and a molecular weight of 143.16 g/mol . It is a derivative of maleic anhydride, where the hydrogen atoms are replaced with deuterium, making it useful in various research applications, particularly in the field of proteomics and metabolic studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-methylmaleic Anhydride-d3 typically involves the deuteration of 2-Ethyl-3-methylmaleic anhydride. This process can be achieved through various methods, including catalytic hydrogenation using deuterium gas or chemical exchange reactions with deuterated reagents . The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the efficient incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity levels. The production facilities are equipped with specialized reactors and purification systems to handle the deuterated compounds safely and efficiently .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-3-methylmaleic Anhydride-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the anhydride to its corresponding diol or other reduced forms.
Substitution: The anhydride group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alcohols and amines. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include:
Oxidation: Carboxylic acids and their derivatives.
Reduction: Diols and other reduced forms.
Substitution: Esters, amides, and other substituted derivatives
Aplicaciones Científicas De Investigación
2-Ethyl-3-methylmaleic Anhydride-d3 has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 2-Ethyl-3-methylmaleic Anhydride-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound provide a unique labeling mechanism that allows researchers to trace its metabolic fate and interactions within biological systems. The compound can undergo various enzymatic reactions, leading to the formation of labeled metabolites that can be detected and quantified using advanced analytical techniques.
Comparación Con Compuestos Similares
Similar Compounds
2-Ethyl-2-phenylmalonamide: A related compound used in similar research applications.
2,3-Dimethylmaleic anhydride: Another derivative of maleic anhydride with different substituents.
Uniqueness
2-Ethyl-3-methylmaleic Anhydride-d3 is unique due to its deuterium labeling, which provides distinct advantages in tracing and studying metabolic pathways. The presence of deuterium atoms enhances the compound’s stability and allows for more precise analytical measurements compared to non-labeled analogs.
Propiedades
Número CAS |
1346599-26-5 |
|---|---|
Fórmula molecular |
C7H8O3 |
Peso molecular |
143.156 |
Nombre IUPAC |
3-ethyl-4-(trideuteriomethyl)furan-2,5-dione |
InChI |
InChI=1S/C7H8O3/c1-3-5-4(2)6(8)10-7(5)9/h3H2,1-2H3/i2D3 |
Clave InChI |
ZVUUAOZFEUKPLC-BMSJAHLVSA-N |
SMILES |
CCC1=C(C(=O)OC1=O)C |
Sinónimos |
3-Ethyl-4-(methyl-d3)-2,5-furandione; Ethylmethyl-d3 Maleic Anhydride; Ethyl(methyl-d3)maleic Anhydride; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![6,8-Dimethylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B585839.png)


